molecular formula C6H5BrN2O3 B180068 5-Bromo-6-methyl-3-nitropyridin-2-ol CAS No. 186413-74-1

5-Bromo-6-methyl-3-nitropyridin-2-ol

Cat. No.: B180068
CAS No.: 186413-74-1
M. Wt: 233.02 g/mol
InChI Key: OEBQKJOFOWLDME-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-nitropyridin-2-ol is a chemical compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methyl, and nitro groups attached to the pyridine ring, along with a hydroxyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol typically involves the nitration of 6-methyl-2-pyridinol followed by bromination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the third position of the pyridine ring. Bromination is then performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fifth position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-3-nitropyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Reduction: Formation of 5-bromo-6-methyl-3-aminopyridin-2-ol.

    Oxidation: Formation of 5-bromo-6-methyl-3-nitropyridin-2-one.

Scientific Research Applications

5-Bromo-6-methyl-3-nitropyridin-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-3-nitropyridin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methyl groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methyl-3-nitropyridin-2-ol is unique due to the presence of both the hydroxyl and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.

Properties

IUPAC Name

5-bromo-6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQKJOFOWLDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442800
Record name 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186413-74-1
Record name 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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